molecular formula C16H24N2O2 B2953663 1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea CAS No. 1209400-45-2

1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea

Cat. No.: B2953663
CAS No.: 1209400-45-2
M. Wt: 276.38
InChI Key: YUKPEOLFQPGLFM-UHFFFAOYSA-N
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Description

1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea is an organic compound that belongs to the class of ureas It features a unique structure with a phenyloxan ring and an isopropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyloxan-4-ylmethylamine with isopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction is usually complete within a few hours, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high efficiency and yield. The reactants are fed into a reactor where the reaction conditions are carefully controlled to optimize the production rate. The product is then separated and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as oxides or hydroxylated products.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-phenyloxan-4-yl)methyl]-3-(propan-2-yl)urea can be compared with other similar compounds, such as:

    1-[(4-phenyloxan-4-yl)methyl]-3-(methyl)urea: Similar structure but with a methyl group instead of an isopropyl group.

    1-[(4-phenyloxan-4-yl)methyl]-3-(ethyl)urea: Similar structure but with an ethyl group instead of an isopropyl group.

    1-[(4-phenyloxan-4-yl)methyl]-3-(butyl)urea: Similar structure but with a butyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-phenyloxan-4-yl)methyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18-15(19)17-12-16(8-10-20-11-9-16)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKPEOLFQPGLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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